Benazeprilat-d5

Overview

Description

Benazeprilat-d5 is a deuterated compound of Benazeprilat, which is an active metabolite of Benazepril. Benazepril is a prodrug that is converted into Benazeprilat in the body. Benazeprilat is known for its potent antihypertensive activity and is used in the treatment of high blood pressure and heart failure. The deuterated form, this compound, is often used in scientific research due to its stability and ability to be tracked in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benazeprilat-d5 involves the incorporation of deuterium atoms into the Benazeprilat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Benazeprilat-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of Benazepril to Benazeprilat is a well-studied reaction that involves the cleavage of the ester bond in the presence of water or hydroxide ions .

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide or acidic conditions can be used to hydrolyze Benazepril to Benazeprilat.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Benazeprilat.

Reduction: Reducing agents like sodium borohydride can be used to reduce Benazeprilat to its corresponding alcohol.

Major Products: The major product of the hydrolysis reaction is Benazeprilat. Oxidation and reduction reactions can yield various oxidized or reduced forms of Benazeprilat, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacokinetic Studies

Benazeprilat-d5 is employed to investigate the pharmacokinetic properties of benazepril and its metabolites. The incorporation of deuterium enhances the compound's stability and allows for precise tracking in biological systems. This is particularly useful in studies assessing drug metabolism, distribution, and elimination.

Case Study: Pharmacokinetics in Canine Models

A study evaluated the dose-response relationship of benazepril on biomarkers related to the renin-angiotensin-aldosterone system (RAAS) in dogs with congestive heart failure. The research utilized this compound to simulate clinical scenarios and optimize dosing strategies. Results indicated that a dosage of 0.5 mg/kg every 12 hours significantly reduced angiotensin II levels, demonstrating the compound's efficacy in managing heart disease .

Isotopic Labeling

The deuterated nature of this compound makes it a valuable tool for isotopic labeling in metabolic studies. This application allows researchers to trace the compound's pathway through biological systems, providing insights into its mechanism of action.

Research Findings

In various studies, this compound has been used to elucidate the metabolic pathways of ACE inhibitors, helping to clarify how these drugs exert their effects on blood pressure regulation and cardiovascular health .

Comparative Studies with Related Compounds

This compound serves as a reference standard for comparing the pharmacological effects of other ACE inhibitors and antihypertensive agents. Its unique properties allow researchers to assess differences in efficacy and safety profiles among various compounds.

| Compound Name | Description | Unique Features |

|---|---|---|

| Benazepril | Non-deuterated ACE inhibitor used clinically | Standard treatment for hypertension |

| Benazeprilat | Active metabolite of benazepril | Directly involved in ACE inhibition |

| Atorvastatin | Lipid-lowering agent | Distinct mechanism targeting cholesterol |

| Candesartan | Angiotensin II receptor blocker | Different target compared to ACE |

Interactions with Other Medications

Research involving this compound has also focused on its interactions with other classes of medications, particularly non-steroidal anti-inflammatory drugs (NSAIDs). A cohort study revealed that co-administration of NSAIDs with antihypertensive drugs could attenuate their effectiveness, emphasizing the need for careful management in clinical settings .

Case Study: Drug Interaction Analysis

In a cohort study involving over 1,200 subjects prescribed various antihypertensive medications, it was found that patients co-administered NSAIDs experienced less reduction in systolic blood pressure compared to those who were not. This highlights the importance of understanding drug interactions when prescribing ACE inhibitors like this compound .

Mechanism of Action

Benazeprilat-d5, like Benazeprilat, inhibits the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism makes it effective in treating hypertension and heart failure .

Comparison with Similar Compounds

Enalaprilat: Another ACE inhibitor with similar antihypertensive properties.

Lisinopril: A non-sulfhydryl ACE inhibitor used in the treatment of hypertension and heart failure.

Ramiprilat: The active metabolite of Ramipril, also an ACE inhibitor.

Comparison: Benazeprilat-d5 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. Compared to other ACE inhibitors, this compound offers similar therapeutic benefits but with the added advantage of being easily tracked in pharmacokinetic and pharmacodynamic studies .

Biological Activity

Benazeprilat-d5 is a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor benazepril, primarily utilized in hypertension management. This compound is notable for its ability to inhibit the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. The incorporation of deuterium allows for enhanced tracking in metabolic studies, providing insights into its pharmacokinetics and dynamics.

This compound functions by specifically inhibiting ACE, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the formation of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation. The biological activity can be quantitatively described using pharmacokinetic-pharmacodynamic (PKPD) models that relate drug concentration to its effects on biological systems.

Key Findings from Research Studies

- ACE Inhibition : Studies have shown that benazeprilat effectively suppresses ACE activity for up to 24 hours post-administration. The relationship between dosage and ACE inhibition has been modeled using both logistic saturation and Michaelis-Menten kinetics, demonstrating that higher doses correlate with greater inhibition of ACE activity and lower levels of angiotensin II .

- Dose-Response Relationship : A recent study established a dose-response curve for benazepril, showing significant reductions in biomarkers such as angiotensin II (−38%) and plasma renin activity (PRA-S) (+58%) at higher doses compared to lower doses . This suggests that optimized dosing can enhance therapeutic outcomes in managing conditions like congestive heart failure (CHF).

- Pharmacokinetics : The pharmacokinetics of this compound have been characterized using quantitative-systems pharmacology (QSP) models, which simulate the drug's effects on RAAS biomarkers in canine models. These models help predict clinical outcomes based on varying dosages and administration regimens .

Data Tables

The following table summarizes the effects of different dosages of benazepril on key biomarkers associated with RAAS:

| Dosage (mg/kg) | Angiotensin II (% Change) | PRA-S (% Change) | ACE-S (% Change) | Ang I (% Change) |

|---|---|---|---|---|

| 0.125 | -10% | +20% | -30% | +25% |

| 0.25 | -25% | +40% | -45% | +50% |

| 0.5 | -38% | +58% | -59% | +78% |

Case Studies

Case Study 1: Canine CHF Management

A study involving nine healthy beagles assessed the pharmacological action of benazepril at varying doses. Results indicated that a dose of 0.5 mg/kg administered every 12 hours produced optimal reductions in angiotensin II levels and upregulated alternative pathway biomarkers, which are crucial for CHF management .

Case Study 2: Human Clinical Trials

In human subjects, benazepril has been linked to instances of angioedema and hepatic failure, emphasizing the need for careful monitoring during treatment . Clinical trials have demonstrated that patients receiving benazepril experienced significant improvements in blood pressure control without major adverse effects when monitored appropriately.

Q & A

Basic Research Questions

Q. How is Benazeprilat-d5 characterized and validated as an internal standard in pharmacokinetic studies?

- Methodology : this compound is validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Key parameters include precursor-to-product ion transitions (e.g., m/z 402.2 → 174.1 for this compound) and chromatographic separation under optimized conditions (e.g., 2:1:1 acetonitrile:water:DMSO solvent systems) .

- Deuterium substitution at five positions ensures minimal isotopic interference, confirmed via isotopic purity assays (>98%) using high-resolution MS .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Stepwise Approach :

Sample Preparation : Protein precipitation with acetonitrile to isolate this compound from plasma .

Instrumentation : LC-MS/MS with electrospray ionization (ESI+) and MRM mode, using a Vanquish Flex LC system coupled to a TSQ Altis mass spectrometer .

Calibration : Linear range (1–500 ng/mL) with precision (CV <15%) and accuracy (85–115%) validated per FDA guidelines .

Q. How can researchers ensure isotopic stability of this compound during long-term storage?

- Store stock solutions at −80°C in inert solvents (e.g., acetonitrile) to prevent deuterium exchange. Regularly verify stability via comparative LC-MS/MS analysis against fresh preparations .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound to study ACE inhibitor pharmacodynamics in vivo?

- Framework : Apply the PICOT model:

- Population : Animal models (e.g., beagles) with controlled plasma samples .

- Intervention/Indicator : Co-administration with Benazeprilat to assess competitive binding .

- Comparison : Plasma concentration-time profiles of Benazeprilat vs. This compound .

- Outcome : Quantify RAAS inhibition efficacy using angiotensin I/II ratios .

- Time : Longitudinal sampling (e.g., 0–24 hrs post-dose) to capture metabolic clearance .

Q. How can contradictions in this compound quantification across studies be systematically addressed?

- Data Reconciliation Strategy :

Cross-validate methods : Compare MRM transitions, ionization parameters (e.g., sheath gas: 40.6 Arb, vaporizer temp: 350°C), and matrix effects (e.g., plasma lot variability) .

Statistical Analysis : Use Bland-Altman plots to assess inter-laboratory bias and ANOVA for batch-to-batch variability .

Contextualize Findings : Review raw data organization (e.g., "evidence" and "argument" frameworks for data aggregation and narrative construction) .

Q. What advanced modeling approaches are suitable for predicting this compound distribution in multi-compartment systems?

- Method : Physiologically based pharmacokinetic (PBPK) modeling integrated with in vitro-in vivo extrapolation (IVIVE).

- Data Requirements :

- Tissue-to-plasma partition coefficients derived from equilibrium dialysis.

- Enzyme kinetics (e.g., ACE binding affinity) from surface plasmon resonance (SPR) assays .

Q. Data Management & Reproducibility

Q. How should researchers document this compound experimental workflows to ensure reproducibility?

- Best Practices :

- Metadata Annotation : Record LC-MS/MS parameters (e.g., CID gas: 2 mTorr, cycle time: 0.2 sec) and sample preparation protocols in FAIR-compliant databases .

- Version Control : Use platforms like GitLab to track changes in analytical workflows .

- Supplementary Materials : Publish raw MRM chromatograms and calibration curves alongside manuscripts .

Q. What strategies mitigate cross-contamination risks in high-throughput this compound assays?

- Preventive Measures :

Instrument Cleaning : Rinse autosamplers with 50:50 methanol:water between runs.

Analytical Controls : Include blank plasma samples in each batch to detect carryover .

Data Filtering : Exclude outliers via Grubbs’ test (α=0.05) and re-run ambiguous samples .

Q. Framework Integration for Hypothesis Testing

Q. How to formulate a FINER-compliant research question for studying this compound’s role in hypertensive models?

- FINER Criteria :

- Feasible : Access to hypertensive animal models and validated LC-MS/MS systems.

- Interesting : Mechanistic insights into ACE inhibition synergies with diuretics.

- Novel : Exploring dose-sparing effects of this compound in combination therapies.

- Ethical : Compliance with IACUC guidelines for animal welfare.

- Relevant : Addressing gaps in cardiovascular risk reduction strategies .

Properties

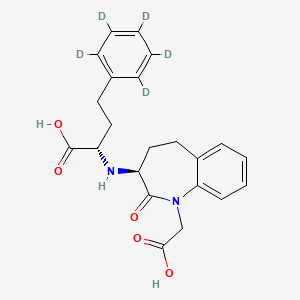

IUPAC Name |

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRIHWFJGRSBP-IARVFAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.